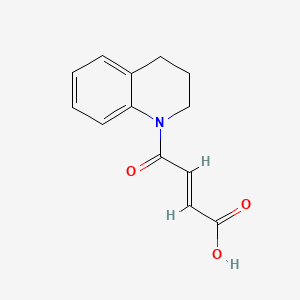

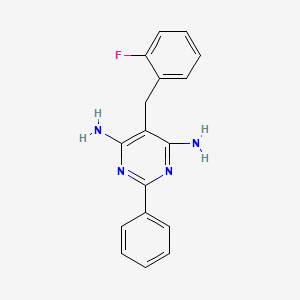

![molecular formula C10H17N3O2S B2537208 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide CAS No. 1339051-33-0](/img/structure/B2537208.png)

4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been studied extensively for their inhibitory effects on enzymes such as carbonic anhydrases .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, Schiff base reactions are commonly employed to synthesize sulfonamide compounds, as seen in the preparation of N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide and 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, NMR, and single crystal X-ray diffraction, revealing its triclinic crystal system . The Schiff base compound with a sulfonamide group was also characterized by X-ray single crystal techniques, showing a monoclinic space group .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including tautomerism, as observed in sulfonamide-1,2,4-triazine derivatives, which can exist in sulfonimide and sulfonamide tautomeric forms . Additionally, sulfonamides can form metal complexes, as demonstrated by the structural characterization of metal complexes containing sulfonamide ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be explored through computational methods such as Density Functional Theory (DFT). For example, the HOMO-LUMO analysis, molecular electrostatic potential, and natural bond orbital analysis were used to study the stability and charge transfer within the molecule of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . Similarly, DFT calculations were employed to investigate the structural and spectroscopic properties of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide .

Wissenschaftliche Forschungsanwendungen

Overview of Sulfonamides in Research

Sulfonamides have played a significant role in medicinal chemistry, given their presence in a wide range of clinically used drugs. These compounds are essential in developing therapies for various conditions due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Recent research emphasizes the importance of sulfonamides in the design and development of bioactive substances, highlighting their potential in addressing diseases such as cancer and glaucoma. The versatility of sulfonamides is attributed to their simple synthesis and the possibility of generating a diversity of derivatives, positioning them as crucial elements in future drug development efforts (Azevedo-Barbosa et al., 2020).

Sulfonamides in Antitumor and Antiglaucoma Research

Sulfonamides have been extensively investigated for their antitumor and antiglaucoma properties. Research has focused on novel drugs that incorporate the sulfonamide moiety, such as pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, showing significant antitumor activity. This highlights the ongoing need for new sulfonamides as selective drugs for treating glaucoma by targeting carbonic anhydrase II and as antitumor agents targeting carbonic anhydrase IX/XII. The exploration of sulfonamides in drug patents reveals their potential as diagnostic tools and therapeutic agents for various diseases, indicating a promising future for this class of compounds in medicinal chemistry (Carta et al., 2012).

Emerging Trends in Sulfonamide Research

The recent advancement in sulfonamide-based medicinal chemistry has led to the development of derivatives displaying a broad spectrum of bioactivities. These activities include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antiepileptic effects, among others. The structural modification of classic sulfonamides has opened new avenues for creating drugs with enhanced medicinal properties. This ongoing research activity underscores the potential of sulfonamides in developing new therapeutic agents with high activity and low toxicity, promising for expanding their medicinal applications (Shichao et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The primary target of 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle, which is essential for bacterial growth and survival .

Mode of Action

this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the enzyme’s activity and disrupts the production of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This leads to a deficiency in dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA synthesis and cell division . As a result, the growth and replication of bacteria are inhibited .

Pharmacokinetics

Most sulfonamides are known to be readily absorbed orally .

Result of Action

The inhibition of bacterial DNA synthesis and cell division by this compound leads to the death of the bacteria . This makes it an effective antibacterial agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of sulfonamides can be affected by bacterial resistance, which can occur when bacteria develop mechanisms to counteract the drug’s action .

Eigenschaften

IUPAC Name |

4-[methyl-[2-(methylamino)ethyl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-12-7-8-13(2)9-3-5-10(6-4-9)16(11,14)15/h3-6,12H,7-8H2,1-2H3,(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOXJDNCGZUKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

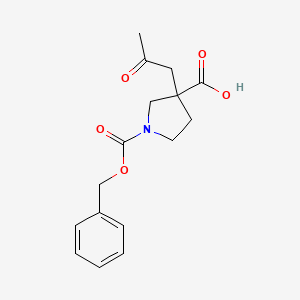

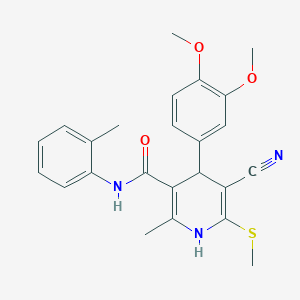

![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)

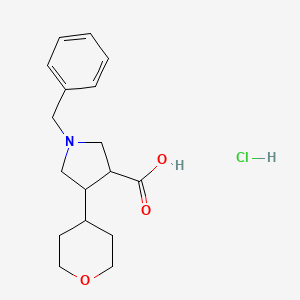

![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)

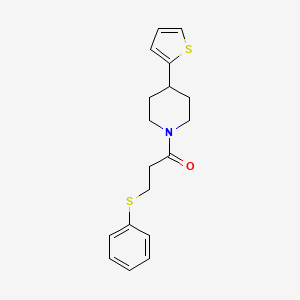

![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2537131.png)

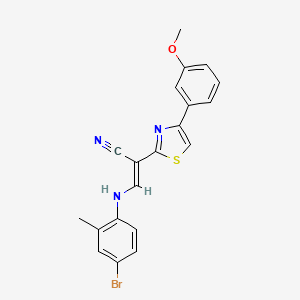

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)

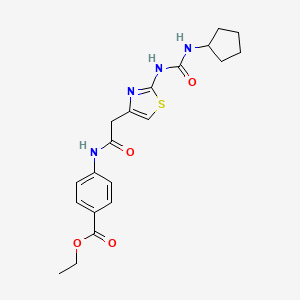

![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)